CRT0066101

Beschreibung

BenchChem offers high-quality CRT0066101 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CRT0066101 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H22N6O |

|---|---|

Molekulargewicht |

338.4 g/mol |

IUPAC-Name |

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol |

InChI |

InChI=1S/C18H22N6O/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23)/t14-/m1/s1 |

InChI-Schlüssel |

SCJXQZZYGYLKJG-CQSZACIVSA-N |

Isomerische SMILES |

CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N |

Kanonische SMILES |

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of CRT0066101 in Triple-Negative Breast Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer, accounting for 10-20% of all cases.[1][2] It is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to hormonal or HER2-targeted therapies.[2][3] Consequently, treatment options are largely limited to cytotoxic chemotherapy, and patients often face a poorer prognosis compared to those with other breast cancer subtypes.[4][5] The urgent need for novel targeted therapies has led to the investigation of various molecular pathways involved in TNBC progression. One such promising target is the Protein Kinase D (PRKD) family of serine/threonine kinases. The small-molecule inhibitor, CRT0066101, a potent and selective pan-PKD inhibitor, has demonstrated significant anti-tumor activity in preclinical models of TNBC.[5][6][7] This document provides a detailed technical guide on the function and mechanism of action of CRT0066101 in triple-negative breast cancer.

Mechanism of Action of CRT0066101 in TNBC

CRT0066101 functions as a pan-inhibitor of the Protein Kinase D (PRKD) family, with high efficacy against PRKD1, PRKD2, and PRKD3.[7] In the context of triple-negative breast cancer, PRKD2 and PRKD3 are the predominantly expressed isoforms.[4][6] CRT0066101 exerts its anti-cancer effects by modulating a complex phosphor-signaling network, ultimately inhibiting the phosphorylation of numerous cancer-driving factors.[4][5][6]

Key molecular effects of CRT0066101 in TNBC include:

-

Inhibition of Cell Proliferation: CRT0066101 significantly inhibits the proliferation of TNBC cells.[4][6]

-

Induction of Apoptosis: The compound increases programmed cell death (apoptosis) in TNBC cells.[4][6]

-

Cell Cycle Arrest: CRT0066101 induces cell cycle arrest at the G1 phase, preventing cells from progressing to the S phase.[5][6]

-

Reduction of Tumor Growth in vivo: In xenograft mouse models using TNBC cell lines, CRT0066101 has been shown to significantly reduce tumor volume.[4][6][8]

The anti-tumor activities of CRT0066101 are mediated through the downregulation of phosphorylation of several key proteins involved in cancer cell proliferation, survival, and cell cycle progression. These include:

Quantitative Data on the Effects of CRT0066101 in TNBC

The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of CRT0066101 on TNBC.

Table 1: In Vitro Effects of CRT0066101 on TNBC Cell Lines

| Cell Line | Treatment Concentration (µM) | Effect on Proliferation | Effect on Cell Cycle | Effect on Apoptosis |

| MDA-MB-231 | 1 | Marked reduction | Increase in G1 phase, decrease in S phase | Increased apoptosis |

| 3 | Marked reduction | Increase in G1 phase, decrease in S phase | Increased apoptosis | |

| MDA-MB-468 | 1 | Marked reduction | Increase in G1 phase, decrease in S phase | Increased apoptosis |

| 3 | Marked reduction | Increase in G1 phase, decrease in S phase | Increased apoptosis |

Data extracted from studies demonstrating a dose-dependent effect.[5][6]

Table 2: In Vivo Effects of CRT0066101 on TNBC Xenograft Models

| Cell Line Xenograft | Treatment | Outcome |

| MDA-MB-231 | CRT0066101 | Significant reduction in tumor volume |

| MDA-MB-468 | CRT0066101 | Significant reduction in tumor volume |

Studies showed palpable tumor growth was measured weekly, with significant inhibition observed in the CRT0066101 treated groups.[8]

Signaling Pathways Modulated by CRT0066101 in TNBC

CRT0066101, by inhibiting PRKD, impacts several critical signaling pathways that drive TNBC progression. The diagram below illustrates the proposed mechanism of action.

Caption: Proposed mechanism of CRT0066101 in TNBC.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Culture

TNBC cell lines, MDA-MB-231 and MDA-MB-468, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.[6]

Cell Proliferation Assay

Cell proliferation was assessed using the Cell Counting Kit-8 (CCK-8) assay. TNBC cells were seeded in 96-well plates and treated with varying concentrations of CRT0066101 (0, 1, and 3 µM). After the treatment period, CCK-8 solution was added to each well, and the absorbance was measured at 450 nm using a microplate reader.[4][6]

Cell Cycle Analysis

TNBC cells were treated with CRT0066101 for the indicated times. Cells were then harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol overnight at -20°C. After fixation, cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.[4][6]

Apoptosis Assay

Apoptosis was detected using the Annexin V-FITC/PI Apoptosis Detection Kit. Following treatment with CRT0066101, TNBC cells were harvested, washed with cold PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions. The percentage of apoptotic cells was determined by flow cytometry.[4][6]

Western Blot Analysis

TNBC cells were treated with CRT0066101 at concentrations of 0, 1, and 3 µM for 24 hours. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes. The membranes were blocked and then incubated with primary antibodies against PRKD, p-MYC, p-MAPK1/3, p-AKT, p-YAP, and p-CDC2, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]

In Vivo Xenograft Mouse Model

Female BALB/c nude mice were subcutaneously injected with MDA-MB-231 or MDA-MB-468 cells. When tumors reached a palpable size, mice were randomized into control and treatment groups. The treatment group received CRT0066101 orally. Tumor volume was measured weekly using a caliper, and calculated using the formula: (length × width²) / 2. At the end of the experiment, tumors were excised and weighed.[6][8]

References

- 1. Protein kinase D drives the secretion of invasion mediators in triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triple-negative Breast Cancer: Identification of circRNAs With Efficacy in Preclinical In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the potential of approved drugs for triple-negative breast cancer treatment by targeting casein kinase 2: Insights from computational studies | PLOS One [journals.plos.org]

- 4. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 6. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]

- 7. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 8. researchgate.net [researchgate.net]

CRT0066101: A Potent, Orally Bioavailable Pan-PKD Inhibitor for Oncological Research and Development

An In-depth Technical Guide

This document provides a comprehensive technical overview of CRT0066101, a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PKD signaling in oncology. This guide details the mechanism of action, preclinical efficacy, and key experimental methodologies associated with CRT0066101.

Introduction to Protein Kinase D (PKD) and CRT0066101

The Protein Kinase D (PKD) family, comprising isoforms PKD1, PKD2, and PKD3, are key regulators of a wide range of cellular processes.[1][2] These kinases are members of the Calcium/Calmodulin-dependent kinase (CaMK) superfamily and act as crucial signal transducers for various stimuli, including G protein-coupled receptor (GPCR) agonists and growth factors.[1][2] The signaling pathways mediated by PKD are implicated in cell proliferation, survival, migration, angiogenesis, and protein trafficking.[1] Aberrant PKD activity is increasingly associated with the pathology of multiple diseases, most notably cancer, where its isoforms can play both tumor-suppressive and pro-tumorigenic roles depending on the cancer type.[3]

CRT0066101 is a potent, selective, and orally bioavailable pan-PKD inhibitor developed to target all three PKD isoforms.[3][4] Its efficacy in preclinical models of pancreatic, breast, colorectal, and bladder cancer has established PKD as a viable therapeutic target and CRT0066101 as a promising candidate for clinical development.[3][4][5]

Mechanism of Action and Signaling Pathways

PKD activation is typically initiated by extracellular signals that activate phospholipase C (PLC), leading to the generation of diacylglycerol (DAG).[3][6] DAG recruits both PKD and Protein Kinase C (PKC) to the cell membrane, where PKC phosphorylates and activates PKD.[3][6] Once activated, PKD influences multiple downstream signaling pathways critical for cancer progression.

CRT0066101 exerts its anti-tumor effects by directly inhibiting the catalytic activity of PKD isoforms, thereby blocking these downstream pathways. Key pathways modulated by CRT0066101 include:

-

NF-κB Signaling: CRT0066101 attenuates PKD-mediated activation of the NF-κB transcription factor, a pivotal regulator of cell survival.[7][8] This leads to the downregulation of NF-κB-dependent pro-survival proteins such as cyclin D1, survivin, and cIAP-1.[7][9]

-

MAPK/ERK Pathway: The inhibitor has been shown to suppress the ERK/MAPK signaling pathway, which is a major driver of cell proliferation.[3][10][11]

-

AKT Signaling: CRT0066101 inhibits the phosphorylation and activation of AKT, a key node in cell survival and growth pathways.[3][10]

-

Cell Cycle Regulation: The compound induces cell cycle arrest, though the specific phase can be context-dependent. It causes G2/M arrest in bladder cancer cells by modulating the CDK1-cyclin B1 complex[5][12] and G1 arrest in triple-negative breast cancer (TNBC) cells.[10]

-

Other Oncogenic Drivers: Inhibition of PKD by CRT0066101 also leads to reduced phosphorylation of other critical proteins, including MYC, YAP, and the heat shock protein Hsp27.[3][7][10]

Quantitative Data Presentation

The potency and efficacy of CRT0066101 have been quantified in numerous biochemical and cell-based assays.

Table 1: Biochemical Potency of CRT0066101 against PKD Isoforms

| Target | IC50 (nM) | Source(s) |

| PKD1 | 1.0 | [3][7][8][13] |

| PKD2 | 2.5 | [3][7][8][13] |

| PKD3 | 2.0 | [3][8][13] |

| IC50 values were determined by in vitro kinase assays. |

Table 2: In Vitro Cellular Potency (IC50) of CRT0066101 in Cancer Cell Lines

| Cancer Type | Cell Line | Assay | IC50 (µM) | Source(s) |

| Pancreatic | Panc-1 | FACE (pS916-PKD) | 0.5 | [7] |

| Pancreatic | Panc-1 | BrdU Incorporation | 1.0 | [7][8] |

| Bladder | T24T | MTT (4-day) | 0.33 | [5] |

| Bladder | T24 | MTT (4-day) | 0.48 | [5] |

| Bladder | UMUC1 | MTT (4-day) | 0.48 | [5] |

| Bladder | TCCSUP | MTT (4-day) | 1.43 | [5] |

| The compound demonstrates potent anti-proliferative effects across multiple cancer cell lines. |

Table 3: Summary of Key In Vivo Studies with CRT0066101

| Cancer Model | Dosing Regimen | Key Outcomes | Source(s) |

| Pancreatic (Panc-1 Xenograft) | 80 mg/kg/day, oral | Significant abrogation of tumor growth; Inhibition of activated PKD1/2 in tumors. | [7][9] |

| Pancreatic (Panc-1 Orthotopic) | 80 mg/kg/day, oral | Potent blockade of tumor growth; Reduced proliferation (Ki-67); Increased apoptosis (TUNEL). | [7][9] |

| Bladder (Xenograft) | Not specified | Blocked tumor growth; Decreased levels of phospho-PKD2 in explants. | [5][12] |

| TNBC (Xenograft) | Not specified | Reduced breast tumor volume. | [10] |

| CRT0066101 is well-tolerated in mice and demonstrates significant anti-tumor activity in vivo.[3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CRT0066101.

Biochemical IC50 Determination (IMAP Assay)

This protocol determines the concentration of CRT0066101 required to inhibit 50% of PKD enzymatic activity in a cell-free system.

-

Reaction Setup: Recombinant human PKD1, PKD2, or PKD3 enzyme is incubated in a kinase buffer containing a fluorescently labeled peptide substrate and ATP.

-

Inhibitor Addition: A serial dilution of CRT0066101 is added to the reaction wells.

-

Incubation: The reaction is incubated at room temperature to allow for substrate phosphorylation.

-

Detection: An Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) binding solution is added. This solution contains nanoparticles coated with trivalent metal ions that bind to the phosphate group of the phosphorylated substrate.

-

Readout: The binding of the fluorescent substrate to the large nanoparticles slows its molecular rotation, resulting in a high fluorescence polarization value. The degree of inhibition is inversely proportional to the polarization signal.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the log concentration of CRT0066101 and fitting the data to a four-parameter logistic curve.[7]

Cell Proliferation (BrdU Incorporation) Assay

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Plating: Cancer cells (e.g., Panc-1) are seeded in 96-well plates and allowed to adhere overnight.

-

Serum Starvation: Cells are serum-starved for a defined period (e.g., 6-24 hours) to synchronize their cell cycles.

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of CRT0066101 for 1-2 hours.

-

Stimulation: Cells are stimulated with a mitogen (e.g., 10% serum or a specific growth factor) to induce proliferation.

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium for the final 2-4 hours of incubation. Proliferating cells incorporate BrdU into their newly synthesized DNA.

-

Fixation and Detection: Cells are fixed, and the DNA is denatured. A specific antibody conjugated to an enzyme (e.g., HRP) that recognizes incorporated BrdU is added.

-

Readout: A colorimetric or fluorescent substrate is added, and the signal is measured using a plate reader. The intensity of the signal is directly proportional to the amount of BrdU incorporated and, thus, to the rate of cell proliferation.[7][14]

In Vivo Xenograft Tumor Growth Study

This protocol assesses the anti-tumor efficacy of CRT0066101 in a living animal model.

-

Cell Implantation: Human cancer cells (e.g., Panc-1) are suspended in a suitable medium (like Matrigel) and injected subcutaneously or orthotopically into the flank or target organ of immunocompromised mice (e.g., athymic nu/nu).

-

Tumor Establishment: Tumors are allowed to grow to a palpable, measurable size (e.g., 50-100 mm³).

-

Randomization: Mice are randomized into control (vehicle) and treatment groups.

-

Drug Administration: CRT0066101 is administered, typically via oral gavage, at a predetermined dose and schedule (e.g., 80 mg/kg, once daily).[7][9] The control group receives the vehicle solution.

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated. For orthotopic models, tumor growth may be monitored by bioluminescence imaging.[14]

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size limit. Tumors are then excised, weighed, and processed for further analysis.

-

Ex Vivo Analysis: Tumor explants are analyzed by immunohistochemistry (IHC) for markers of proliferation (Ki-67), apoptosis (TUNEL), and target engagement (e.g., phospho-PKD levels).[7][9]

Conclusion

CRT0066101 is a highly potent, pan-PKD inhibitor with a well-defined mechanism of action that involves the suppression of multiple oncogenic signaling pathways, including NF-κB, MAPK, and AKT. Extensive preclinical data demonstrates its ability to inhibit cancer cell proliferation, induce apoptosis, and significantly block tumor growth in vivo.[5][7][10] Its oral bioavailability and tolerability in animal models make it a strong candidate for further development as a targeted therapy for various solid tumors where PKD signaling is a key dependency. The detailed protocols and quantitative data presented herein provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of CRT0066101.

References

- 1. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 4. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]

- 11. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases [mdpi.com]

- 12. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]

- 14. researchgate.net [researchgate.net]

The Anti-Inflammatory Properties of CRT0066101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0066101 is a potent and selective small-molecule inhibitor of Protein Kinase D (PKD) with significant anti-inflammatory properties. This document provides a comprehensive overview of the current understanding of CRT0066101's mechanism of action in inflammatory processes, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are included to facilitate further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense, dysregulated inflammatory responses contribute to the pathogenesis of a wide range of acute and chronic diseases. Protein Kinase D (PKD), a family of serine/threonine kinases, has emerged as a critical regulator of inflammatory signaling pathways. CRT0066101 is a potent, orally bioavailable, pan-PKD inhibitor that has demonstrated significant efficacy in various preclinical models of inflammation.[1] This guide summarizes the key findings related to the anti-inflammatory effects of CRT0066101, its mechanism of action, and provides detailed methodologies for its investigation.

Mechanism of Action

CRT0066101 exerts its anti-inflammatory effects primarily through the inhibition of all three PKD isoforms (PKD1, PKD2, and PKD3).[1][2][3][4] This inhibition disrupts downstream signaling cascades crucial for the production of pro-inflammatory mediators.

Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

In response to lipopolysaccharide (LPS), a component of Gram-negative bacteria, Toll-like receptor 4 (TLR4) initiates a signaling cascade through the adaptor protein MyD88. This leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[5] CRT0066101 has been shown to inhibit this pathway by:

-

Reducing the expression of TLR4 and MyD88. [5]

-

Decreasing the phosphorylation and subsequent activation of NF-κB. [5]

This leads to a significant reduction in the transcription and production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).[5]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18, potent pro-inflammatory cytokines. CRT0066101 has been demonstrated to suppress NLRP3 inflammasome activation by:

-

Reducing the activation of NLRP3. [5]

-

Inhibiting the assembly of the inflammasome complex. [5]

-

Decreasing the colocalization of NLRP3 and caspase-1. [5]

Data Presentation

Inhibitory Activity of CRT0066101

| Target | IC₅₀ (nM) | Reference |

| PKD1 | 1 | [1][2][3][4] |

| PKD2 | 2.5 | [1][2][3] |

| PKD3 | 2 | [1][2][3] |

In Vitro Efficacy: Inhibition of LPS-Induced Cytokine Production in THP-1 Macrophages

| Cytokine | Treatment | Protein Level (pg/mL) | mRNA Level (Fold Change) | Reference |

| IL-6 | Control | Undetectable | 1 | [5] |

| LPS | ~2500 | ~80 | [5] | |

| LPS + CRT0066101 | ~1000 | ~30 | [5] | |

| TNF-α | Control | Undetectable | 1 | [5] |

| LPS | ~1500 | ~60 | [5] | |

| LPS + CRT0066101 | ~500 | ~20 | [5] | |

| IL-1β | Control | Undetectable | 1 | [5] |

| LPS | ~1200 | ~70 | [5] | |

| LPS + CRT0066101 | ~400 | ~25 | [5] |

In Vivo Efficacy: Reduction of Cytokines in Bronchoalveolar Lavage Fluid (BALF) of LPS-Induced Lung Injury Mouse Model

| Cytokine | Treatment | Concentration (pg/mL) | Reference |

| IL-6 | Control | ~50 | [5] |

| LPS | ~400 | [5] | |

| LPS + CRT0066101 | ~150 | [5] | |

| TNF-α | Control | ~20 | [5] |

| LPS | ~250 | [5] | |

| LPS + CRT0066101 | ~100 | [5] | |

| IL-1β | Control | ~10 | [5] |

| LPS | ~150 | [5] | |

| LPS + CRT0066101 | ~50 | [5] |

Signaling Pathway and Experimental Workflow Visualizations

Experimental Protocols

In Vitro Inhibition of LPS-Induced Cytokine Production

Objective: To determine the effect of CRT0066101 on the production of pro-inflammatory cytokines in macrophages stimulated with LPS.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

CRT0066101

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

ELISA kits for human IL-6, TNF-α, and IL-1β

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for IL-6, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

Differentiate monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.

-

Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

-

-

Treatment and Stimulation:

-

Pre-treat the differentiated macrophages with various concentrations of CRT0066101 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for a specified time (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

-

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis by ELISA.

-

Cell Lysate for RNA: Wash the cells with PBS and lyse them using a suitable buffer for RNA extraction.

-

-

Cytokine Measurement (ELISA):

-

Perform ELISA for IL-6, TNF-α, and IL-1β on the collected supernatants according to the manufacturer's instructions.

-

Measure absorbance and calculate cytokine concentrations based on a standard curve.

-

-

Gene Expression Analysis (qPCR):

-

Extract total RNA from the cell lysates.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using specific primers for the target cytokines and a housekeeping gene.

-

Calculate the relative mRNA expression using the ΔΔCt method.

-

In Vivo LPS-Induced Acute Lung Injury Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of CRT0066101 in a mouse model of acute lung injury.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

CRT0066101

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Anesthesia (e.g., ketamine/xylazine)

-

Surgical instruments for tracheostomy

-

Bronchoalveolar lavage (BAL) supplies (catheter, syringe, PBS)

-

ELISA kits for mouse IL-6, TNF-α, and IL-1β

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize mice for at least one week before the experiment.

-

Randomly divide mice into groups: Vehicle control, LPS + Vehicle, LPS + CRT0066101.

-

-

Drug Administration and LPS Challenge:

-

Administer CRT0066101 (e.g., 10 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.

-

Induce lung injury by intratracheal or intraperitoneal administration of LPS (e.g., 5 mg/kg).

-

-

Bronchoalveolar Lavage (BAL):

-

At a specified time point after LPS challenge (e.g., 6 or 24 hours), anesthetize the mice.

-

Perform a tracheostomy to expose the trachea.

-

Insert a catheter into the trachea and secure it.

-

Instill and aspirate a known volume of sterile, cold PBS (e.g., 3 x 0.5 mL) to collect BAL fluid (BALF).

-

Centrifuge the BALF to separate the cells from the supernatant. Store the supernatant at -80°C.

-

-

Cytokine Analysis of BALF:

-

Measure the concentrations of IL-6, TNF-α, and IL-1β in the BALF supernatant using ELISA kits according to the manufacturer's protocols.

-

-

Lung Histology (Optional):

-

After BAL, perfuse the lungs with PBS and then fix with 4% paraformaldehyde.

-

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung injury.

-

Western Blot for NF-κB Activation

Objective: To assess the effect of CRT0066101 on the phosphorylation of the p65 subunit of NF-κB.

Procedure:

-

Sample Preparation:

-

Following in vitro treatment and stimulation as described in 5.1, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-NF-κB p65 and total NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use β-actin as a loading control.

-

Immunofluorescence for NLRP3 and Caspase-1 Colocalization

Objective: To visualize the effect of CRT0066101 on the colocalization of NLRP3 and caspase-1, a marker of inflammasome assembly.

Procedure:

-

Cell Culture and Treatment:

-

Seed differentiated macrophages on coverslips in a 24-well plate.

-

Treat and stimulate the cells as described in 5.1.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with primary antibodies against NLRP3 and caspase-1 overnight at 4°C.

-

Wash and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining.

-

-

Microscopy:

-

Visualize the cells using a confocal microscope.

-

Analyze the images for colocalization of the NLRP3 and caspase-1 signals.

-

Conclusion

CRT0066101 is a promising anti-inflammatory agent that acts through the potent inhibition of PKD. Its ability to modulate key inflammatory pathways, including the TLR4/MyD88/NF-κB axis and the NLRP3 inflammasome, has been demonstrated in multiple preclinical models. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of CRT0066101 in a variety of inflammatory conditions. Further studies are warranted to explore its clinical efficacy and safety profile.

References

- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. CRT0066101 | PKD inhibitor | Probechem Biochemicals [probechem.com]

- 5. Small molecule inhibitor CRT0066101 inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]

CRT0066101: A Potent Inhibitor of Cell Proliferation and Inducer of Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0066101 is a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1] Emerging as a significant tool in cancer research, CRT0066101 has demonstrated marked efficacy in inhibiting cell proliferation and inducing apoptosis across a range of cancer cell lines and in vivo models. This technical guide provides a comprehensive overview of the core functionalities of CRT0066101, with a focus on its impact on cell proliferation and apoptosis. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to support researchers and drug development professionals in their exploration of CRT0066101 as a potential therapeutic agent.

Introduction to CRT0066101

CRT0066101 is an orally bioavailable, pan-PKD inhibitor that targets all three isoforms of the enzyme: PKD1, PKD2, and PKD3. The PKD family plays a crucial role in regulating a multitude of cellular processes, including cell proliferation, survival, migration, and angiogenesis. Dysregulation of PKD signaling has been implicated in the progression of various cancers, including pancreatic, triple-negative breast, colorectal, and bladder cancers. By inhibiting PKD, CRT0066101 effectively disrupts these pro-tumorigenic signaling cascades, leading to a reduction in cancer cell growth and survival.[2]

Impact on Cell Proliferation

CRT0066101 has been shown to be a potent inhibitor of cell proliferation in numerous cancer cell lines. Its anti-proliferative effects are dose-dependent and have been observed in various cancer types.

Quantitative Data on Cell Proliferation Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of CRT0066101 in different cancer cell lines, providing a quantitative measure of its anti-proliferative activity.

| Cell Line | Cancer Type | IC50 Value (µM) | Assay Method | Reference |

| Panc-1 | Pancreatic Cancer | 1 | BrdU Incorporation | [2] |

| T24T | Bladder Cancer | 0.3333 | MTT Assay | |

| T24 | Bladder Cancer | 0.4782 | MTT Assay | |

| UMUC1 | Bladder Cancer | 0.4796 | MTT Assay | |

| TCCSUP | Bladder Cancer | 1.4300 | MTT Assay |

Inhibition of Proliferation Markers

In vivo studies have further substantiated the anti-proliferative effects of CRT0066101. In a Panc-1 orthotopic xenograft model, oral administration of CRT0066101 (80 mg/kg/day) for 21 days resulted in a significant reduction in the Ki-67 proliferation index.[2] Specifically, Ki-67 positive cells were reduced by 52% in the treated group compared to the control.[2]

Induction of Apoptosis

A key mechanism through which CRT0066101 exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death.

Quantitative Data on Apoptosis Induction

The pro-apoptotic activity of CRT0066101 has been quantified in various studies, as detailed in the table below.

| Cell Line | Cancer Type | Fold Induction of Apoptosis | Apoptosis Marker | Reference |

| Panc-1 | Pancreatic Cancer | 6-10 fold | Cleaved Caspase-3 | [2] |

Evidence from In Vivo Studies

In the Panc-1 orthotopic xenograft model, treatment with CRT0066101 led to a 58% increase in TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) positive apoptotic cells in the tumor explants compared to the control group.[2] This demonstrates the potent pro-apoptotic effect of CRT0066101 in a preclinical in vivo setting.

Mechanism of Action: Signaling Pathways

CRT0066101's effects on cell proliferation and apoptosis are mediated through the inhibition of PKD and its downstream signaling pathways. A primary target of PKD is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of cell survival and proliferation. By inhibiting PKD, CRT0066101 abrogates the activation of NF-κB and the expression of its downstream target genes, which include anti-apoptotic proteins like survivin and cIAP-1, and cell cycle regulators like cyclin D1.[2]

Furthermore, in triple-negative breast cancer (TNBC) cells, CRT0066101 has been shown to inhibit the phosphorylation of several key cancer-driving factors, including MYC, MAPK1/3, AKT, and YAP.[3] This broad-spectrum inhibition of pro-survival and pro-proliferative signaling pathways contributes to its potent anti-cancer activity.

In bladder cancer cells, CRT0066101 has been observed to induce G2/M cell cycle arrest.[4] This is accompanied by alterations in the expression and activation of key regulators of the G2/M transition, including cyclin B1 and CDK1.

Caption: Signaling pathway affected by CRT0066101.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the impact of CRT0066101 on cell proliferation and apoptosis.

Cell Proliferation Assays

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

CRT0066101

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution

-

Fixing/Denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of CRT0066101 or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.

-

Wash the wells twice with wash buffer.

-

Add 100 µL of anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of HRP-conjugated secondary antibody solution to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of TMB substrate and incubate until color develops.

-

Add 100 µL of stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

This colorimetric assay measures cell viability, which is often correlated with cell proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

CRT0066101

-

Cell Counting Kit-8 (CCK-8) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of CRT0066101 or vehicle control for the desired duration.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assays

This assay detects the active form of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cells treated with CRT0066101

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells treated with CRT0066101, grown on coverslips or in a 96-well plate

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Fix the treated and control cells with fixation solution for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization solution for 2 minutes on ice.

-

Wash the cells with PBS.

-

Add the TUNEL reaction mixture to the cells and incubate for 1 hour at 37°C in a humidified atmosphere.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips or image the plate using a fluorescence microscope.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with CRT0066101

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells, including any floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Visualization of Experimental Workflow

Caption: General workflow for assessing CRT0066101's effects.

Conclusion

CRT0066101 is a promising anti-cancer agent that effectively inhibits cell proliferation and induces apoptosis in a variety of cancer models. Its mechanism of action, centered on the inhibition of the PKD signaling pathway, offers a targeted approach to cancer therapy. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of CRT0066101 and to aid in the development of novel cancer treatments. As research continues, a deeper understanding of the nuanced roles of PKD isoforms and the broader effects of their inhibition will be crucial for optimizing the clinical application of CRT0066101.

References

Unveiling the Isoform Selectivity of CRT0066101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of CRT0066101, a potent and orally bioavailable inhibitor of the Protein Kinase D (PKD) family. Herein, we present quantitative data on its inhibitory activity against PKD isoforms, detail the experimental methodologies used for its characterization, and illustrate the relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Potency of CRT0066101 against PKD Isoforms

CRT0066101 demonstrates high potency against all three isoforms of Protein Kinase D. The inhibitory activity, as determined by biochemical assays, is summarized in the table below. This data highlights the compound's nanomolar efficacy and slight preference for PKD1.

| Kinase Target | IC50 (nM) |

| PKD1 | 1 |

| PKD2 | 2.5 |

| PKD3 | 2 |

IC50 values represent the concentration of CRT0066101 required to inhibit 50% of the kinase activity in vitro.[1][2][3]

Furthermore, CRT0066101 exhibits significant selectivity for the PKD family. When screened against a panel of over 90 other protein kinases, it showed minimal off-target activity, underscoring its specificity as a PKD inhibitor.[1][2]

Signaling Pathway: Mechanism of PKD Activation and Inhibition by CRT0066101

Protein Kinase D is a family of serine/threonine kinases that act as a crucial downstream node in various signaling cascades initiated by G-protein coupled receptors (GPCRs) and growth factor receptors. The activation of PKD is a multi-step process, which is effectively blocked by CRT0066101.

Caption: PKD Signaling Pathway and Point of Inhibition by CRT0066101.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the selectivity of CRT0066101.

Biochemical Kinase Inhibition Assay (IMAP-based Fluorescence Polarization)

This assay quantitatively measures the in vitro potency of CRT0066101 against purified PKD isoforms. The principle lies in the detection of fluorescently labeled peptide substrates that have been phosphorylated by the kinase.

Materials:

-

Recombinant human PKD1, PKD2, and PKD3 enzymes

-

Fluorescently labeled peptide substrate specific for PKD

-

CRT0066101 (various concentrations)

-

ATP

-

Kinase reaction buffer (e.g., from Cell Signaling Technology)

-

IMAP™ (Immobilized Metal Affinity-based Phosphorescence) binding reagent

-

384-well microplate

-

Fluorescence polarization plate reader

Methodology:

-

Reaction Setup: In a 384-well plate, combine the recombinant PKD enzyme, the fluorescently labeled peptide substrate, and varying concentrations of CRT0066101 in the kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding a solution of ATP.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination and Binding: Stop the reaction and add the IMAP™ binding reagent. This reagent binds specifically to the phosphorylated peptide substrate.

-

Detection: Measure the fluorescence polarization of each well using a plate reader. The binding of the phosphorylated peptide to the large IMAP™ beads slows its rotation, leading to a high polarization signal. Inhibition of the kinase results in less phosphorylated peptide and thus a lower polarization signal.

-

Data Analysis: Plot the fluorescence polarization signal against the concentration of CRT0066101 to determine the IC50 value.

Cellular Kinase Inhibition Assay (FACE™-based ELISA)

This assay determines the inhibitory effect of CRT0066101 on PKD activity within a cellular context, specifically measuring the autophosphorylation of PKD at Ser916 in Panc-1 pancreatic cancer cells.

Materials:

-

Panc-1 cells

-

Cell culture medium and supplements

-

CRT0066101 (various concentrations)

-

Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA, or a GPCR agonist like Neurotensin)

-

FACE™ (Fast Activated Cell-based ELISA) Kit, including:

-

Fixing solution

-

Quenching solution

-

Blocking solution

-

Primary antibody (anti-phospho-PKD Ser916)

-

HRP-conjugated secondary antibody

-

Developing solution

-

Stop solution

-

-

96-well cell culture plate

-

Microplate reader

Methodology:

-

Cell Culture and Treatment: Seed Panc-1 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of CRT0066101 for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an agonist like PMA or neurotensin to induce PKD activation and autophosphorylation.

-

Fixation and Permeabilization: Fix the cells with the provided fixing solution and then permeabilize them to allow antibody entry.

-

Immunodetection:

-

Block non-specific binding sites.

-

Incubate with the primary antibody specific for phosphorylated PKD (Ser916).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Signal Development: Add the developing solution and allow the colorimetric reaction to proceed. Stop the reaction with the stop solution.

-

Measurement and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of phosphorylated PKD. Plot the absorbance against the CRT0066101 concentration to calculate the cellular IC50.

Experimental Workflow Visualization

The process of identifying and characterizing a selective kinase inhibitor like CRT0066101 involves a structured workflow, from initial screening to in-depth cellular analysis.

Caption: Workflow for the Characterization of CRT0066101 Selectivity.

References

- 1. Molecular Pathways and Therapies in Autosomal-Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cellular pathways and potential therapeutics of Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determining protein kinase substrate specificity by parallel solution-phase assay of large numbers of peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of CRT0066101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0066101 is a potent and selective, orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of CRT0066101. It details the compound's mechanism of action, in vitro and in vivo efficacy, and the key signaling pathways it modulates. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting PKD and the application of CRT0066101 as a research compound.

Introduction to CRT0066101

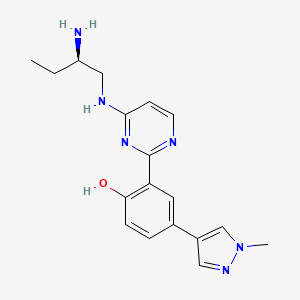

CRT0066101, with the chemical name 2-[4-((2R)-2-aminobutyl-amino)-pyrimidin-2-yl]-4-(1-methyl-1H-pyrazol-4-yl)-phenol dihydrochloride, emerged from a discovery program aimed at identifying specific inhibitors of all PKD isoforms.[1][2] The PKD family, consisting of PKD1, PKD2, and PKD3, plays a crucial role in various cellular processes, including cell proliferation, survival, migration, and angiogenesis, making it an attractive target for cancer therapy.[1][3] CRT0066101 has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including pancreatic, breast, colorectal, and bladder cancer.[2][4]

Chemical Structure:

Mechanism of Action

CRT0066101 is a pan-PKD inhibitor, effectively targeting the catalytic activity of all three PKD isoforms.[1][2] Its primary mechanism of action involves the inhibition of peptide substrate phosphorylation by PKD.[1] This inhibition leads to the downstream modulation of several critical signaling pathways implicated in cancer progression.

Inhibition of the NF-κB Signaling Pathway

A key mechanism through which CRT0066101 exerts its anti-tumor effects is by attenuating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] PKD is known to activate NF-κB, a transcription factor that promotes the expression of genes involved in cell proliferation and survival.[1] CRT0066101 has been shown to reduce PKD-mediated NF-κB activation and the subsequent expression of NF-κB-dependent pro-survival proteins such as cyclin D1, survivin, and cIAP-1.[1]

Modulation of Other Signaling Pathways

In addition to the NF-κB pathway, CRT0066101 has been shown to impact other signaling cascades. In triple-negative breast cancer (TNBC), it inhibits the phosphorylation of key cancer-driving factors including MYC, MAPK1/3, AKT, and YAP.[5][6] In colorectal cancer, its effects are associated with the suppression of AKT and ERK signaling.[2]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of CRT0066101

| Target | IC50 (nM) | Assay Type | Reference |

| PKD1 | 1 | Biochemical | [1][2] |

| PKD2 | 2.5 | Biochemical | [1][2] |

| PKD3 | 2 | Biochemical | [1][2] |

| PIM2 | ~135.7 | Biochemical | [7][8] |

Table 2: In Vitro Anti-proliferative Activity of CRT0066101

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| Panc-1 | Pancreatic | 1 | BrdU incorporation | [1] |

| T24T | Bladder | 0.3333 | MTT | [4] |

| T24 | Bladder | 0.4782 | MTT | [4] |

| UMUC1 | Bladder | 0.4796 | MTT | [4] |

| TCCSUP | Bladder | 1.4300 | MTT | [4] |

Table 3: In Vivo Efficacy of CRT0066101 in Pancreatic Cancer Models

| Model | Dosing Regimen | Duration | Key Findings | Reference |

| Panc-1 Subcutaneous Xenograft | 80 mg/kg/day, oral | 28 days | Significantly abrogated tumor growth | [1] |

| Panc-1 Orthotopic Xenograft | 80 mg/kg/day, oral | 21 days | Potently blocked tumor growth, reduced Ki-67, increased TUNEL | [1] |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the biochemical IC50 of CRT0066101 against PKD isoforms.

Methodology:

-

Assay Principle: The assay is based on the measurement of peptide substrate phosphorylation by the respective PKD isoform using Immobilized Metal Ion Affinity-Based Fluorescence Polarization (IMAP).

-

Reagents:

-

Recombinant human PKD1, PKD2, and PKD3 enzymes.

-

Fluorescently labeled peptide substrate.

-

ATP.

-

CRT0066101 serial dilutions.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

IMAP binding buffer and beads.

-

-

Procedure:

-

Add 2.5 µL of CRT0066101 dilutions in 4% DMSO to assay wells.

-

Add 2.5 µL of the respective PKD enzyme at 4-fold the final concentration.

-

Initiate the kinase reaction by adding 5 µL of a mixture of the fluorescently labeled peptide substrate and ATP at 2-fold the final concentration. The final ATP concentration should be at the Km for each enzyme.

-

Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

-

Stop the reaction by adding IMAP binding buffer containing trivalent metal ions.

-

Add IMAP beads and incubate to allow binding of the phosphorylated fluorescent peptide.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

Cell Proliferation (BrdU Incorporation) Assay

Objective: To assess the anti-proliferative effect of CRT0066101 on cancer cells.

Methodology:

-

Cell Seeding: Plate pancreatic cancer cells (e.g., Panc-1) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of CRT0066101 or vehicle (DMSO) for the desired duration (e.g., 24-48 hours).

-

BrdU Labeling: Add 10 µM 5-bromo-2'-deoxyuridine (BrdU) to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Fix the cells and denature the DNA using a fixing/denaturing solution (e.g., a solution containing methanol and HCl).

-

Immunodetection:

-

Incubate the cells with an anti-BrdU primary antibody.

-

Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Signal Detection: Add a TMB substrate and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated, reflecting the level of cell proliferation.

Apoptosis (Cleaved Caspase-3) Assay

Objective: To measure the induction of apoptosis by CRT0066101.

Methodology:

-

Cell Treatment: Treat Panc-1 cells with CRT0066101 or vehicle for a specified time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells using a complete lysis buffer containing protease and phosphatase inhibitors.

-

Meso Scale Discovery (MSD) Assay:

-

Use an MSD MULTI-SPOT plate pre-coated with an antibody specific for cleaved caspase-3 (Asp175).

-

Add cell lysates to the wells and incubate to allow binding of cleaved caspase-3 to the capture antibody.

-

Wash the plate and add a SULFO-TAG labeled detection antibody against total caspase-3.

-

After incubation and washing, add MSD Read Buffer T.

-

Measure the electrochemiluminescence signal on an MSD SECTOR instrument. The signal intensity is proportional to the amount of cleaved caspase-3 in the sample.

-

Western Blot Analysis

Objective: To analyze the effect of CRT0066101 on the phosphorylation of PKD and downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis: Treat cells (e.g., Panc-1) with CRT0066101 and/or an agonist like neurotensin. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies against pS916-PKD1/2, total PKD, pS82-Hsp27, total Hsp27, or components of the NF-κB pathway overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of CRT0066101 on NF-κB transcriptional activity.

Methodology:

-

Cell Transfection: Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

Treatment: Treat the transfected cells with CRT0066101 followed by stimulation with an NF-κB activator (e.g., TNF-α or PMA).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay:

-

Measure firefly luciferase activity using a luminometer.

-

Measure Renilla luciferase activity for normalization.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

In Vivo Orthotopic Pancreatic Cancer Model

Objective: To evaluate the in vivo anti-tumor efficacy of CRT0066101.

Methodology:

-

Cell Preparation: Culture luciferase-expressing Panc-1 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

-

Orthotopic Implantation:

-

Anesthetize athymic nude mice.

-

Make a small incision in the left abdominal flank to expose the pancreas.

-

Inject the Panc-1 cell suspension (e.g., 1 x 10⁶ cells in 50 µL) into the tail of the pancreas.

-

Suture the abdominal wall and skin.

-

-

Tumor Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging after intraperitoneal injection of D-luciferin.

-

Drug Administration:

-

Prepare CRT0066101 for oral gavage by dissolving it in a suitable vehicle, such as 5% dextrose in water.[1] A more complex vehicle for poorly soluble compounds can be a mixture of DMSO, PEG300, Tween-80, and saline.

-

Administer CRT0066101 (e.g., 80 mg/kg/day) or vehicle to the mice daily.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure tumor volume and weight.

-

Process the tumors for immunohistochemical analysis.

-

Immunohistochemistry (IHC)

Objective: To assess cell proliferation (Ki-67) and apoptosis (TUNEL) in tumor tissues.

Methodology:

-

Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C.

-

Staining for Ki-67 (Proliferation):

-

Block endogenous peroxidase activity with 3% H₂O₂.

-

Block non-specific binding with a blocking serum.

-

Incubate with a primary antibody against Ki-67.

-

Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

-

Develop the signal with a DAB chromogen.

-

Counterstain with hematoxylin.

-

-

TUNEL Assay (Apoptosis):

-

Follow the manufacturer's instructions for a commercially available TUNEL assay kit. This typically involves permeabilization, incubation with TdT enzyme and biotin-dUTP, followed by detection with a streptavidin-HRP conjugate and DAB.

-

-

Image Analysis: Capture images of the stained sections and quantify the percentage of Ki-67-positive or TUNEL-positive cells.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CRT0066101 Action

Caption: Mechanism of action of CRT0066101 targeting the PKD-NF-κB signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for evaluating the in vivo efficacy of CRT0066101.

Conclusion

CRT0066101 is a well-characterized, potent, and selective pan-PKD inhibitor with significant preclinical anti-tumor activity. Its ability to be administered orally and its efficacy in relevant in vivo models make it a valuable research tool for investigating the role of PKD in cancer and other diseases. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to design and execute further studies with CRT0066101, ultimately contributing to the exploration of PKD as a therapeutic target.

References

- 1. youtube.com [youtube.com]

- 2. Bioluminescent Orthotopic Model of Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 5. Bioluminescent orthotopic model of pancreatic cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

CRT0066101: A Potent Modulator of Key Signal Transduction Pathways in Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CRT0066101 is a potent and selective, orally bioavailable pan-inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] Emerging research has highlighted its significant role in modulating critical signal transduction pathways implicated in oncology and inflammatory diseases. This document provides a comprehensive overview of the mechanism of action of CRT0066101, its impact on key signaling cascades, and detailed experimental methodologies for its investigation.

Introduction

The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, represents a crucial node in cellular signaling, downstream of protein kinase C (PKC). PKDs are implicated in a diverse array of cellular processes, including proliferation, survival, migration, and inflammation. Dysregulation of PKD activity has been linked to the pathogenesis of numerous diseases, most notably cancer. CRT0066101 has emerged as a valuable pharmacological tool to probe PKD function and as a potential therapeutic agent. This guide summarizes the current understanding of CRT0066101's role in regulating signal transduction pathways.

Mechanism of Action

CRT0066101 functions as a potent, ATP-competitive inhibitor of all three PKD isoforms.[1] Its high affinity and selectivity make it a precise tool for studying PKD-mediated signaling events.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of CRT0066101 across various studies.

Table 1: In Vitro Inhibitory Activity of CRT0066101

| Target | IC50 (nM) | Cell Line(s) | Reference |

| PKD1 | 1 | - | [1][2][3] |

| PKD2 | 2.5 | - | [1][2][3] |

| PKD3 | 2 | - | [1][2][3] |

| PIM2 | ~135.7 | - | [3] |

Table 2: Efficacy of CRT0066101 in Bladder Cancer Cell Lines

| Cell Line | IC50 (µM) at Day 4 | Reference |

| T24T | 0.3333 | [4] |

| T24 | 0.4782 | [4] |

| UMUC1 | 0.4796 | [4] |

| TCCSUP | 1.4300 | [4] |

Table 3: In Vivo Efficacy of CRT0066101

| Cancer Model | Dosage | Effect | Reference |

| Pancreatic Cancer (Panc-1 Orthotopic) | 80 mg/kg/day (oral) for 21 days | Potent blockade of tumor growth | [3][5] |

| Triple-Negative Breast Cancer | - | Reduced breast tumor volume | [6][7] |

| Bladder Cancer (Xenograft) | - | Blocked tumor growth | [4][8] |

| Colorectal Cancer (HCT116 Xenograft) | - | Significantly inhibited tumor growth | [1] |

Regulation of Signal Transduction Pathways

CRT0066101 exerts its biological effects by impinging on several critical signaling pathways.

NF-κB Signaling Pathway

In pancreatic cancer cells, CRT0066101 has been shown to inhibit the activation of NF-κB, a key regulator of inflammation, cell survival, and proliferation.[1][5] This inhibition leads to the downregulation of NF-κB-dependent pro-survival proteins such as survivin and cIAP-1.[4][5]

Caption: CRT0066101 inhibits NF-κB signaling by blocking PKD-mediated activation.

MAPK/ERK and PI3K/AKT Signaling Pathways

In triple-negative breast cancer (TNBC), CRT0066101 treatment leads to a significant decrease in the phosphorylation of MAPK1/3 (ERK1/2) and AKT.[6] These pathways are central to cell growth and survival.[6] Similarly, in colorectal cancer cells, CRT0066101 suppresses AKT and ERK signaling.[1]

Caption: CRT0066101 attenuates the MAPK/ERK and PI3K/AKT signaling pathways.

Hippo-YAP Signaling Pathway

CRT0066101 treatment has been shown to decrease the phosphorylation of YAP (Yes-associated protein) at Ser127 in TNBC cells.[6] The Hippo-YAP pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is common in cancer.[6]

Caption: CRT0066101 modulates the Hippo-YAP signaling pathway.

Cell Cycle Regulation

CRT0066101 induces cell cycle arrest, although the specific phase can vary depending on the cancer type. In TNBC, it causes G1-phase arrest, while in bladder and colorectal cancer, it leads to G2/M arrest.[1][4][6] This is achieved through the modulation of key cell cycle regulators. For instance, in bladder cancer, CRT0066101 treatment results in decreased levels of CDK1 and cyclin B1, and increased levels of inhibitory phosphorylations on CDK1 (Thr14 and Tyr15).[4] It also upregulates the expression of cell cycle inhibitors like p27kip1.[4]

Caption: CRT0066101 induces G2/M cell cycle arrest by modulating key regulators.

Anti-Inflammatory Signaling

Recent studies have revealed an anti-inflammatory role for CRT0066101. In a mouse model of lipopolysaccharide (LPS)-induced lung injury, CRT0066101 was shown to inhibit the production of pro-inflammatory cytokines.[9] This effect is mediated through the inhibition of the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88) signaling pathway and the NLRP3 inflammasome.[9]

Caption: CRT0066101 exhibits anti-inflammatory effects by inhibiting the TLR4/MyD88 pathway.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on CRT0066101. Specific details may need to be optimized for different cell lines and experimental systems.

Cell Proliferation Assay (CCK-8)

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of CRT0066101 (e.g., 0, 1, and 3 µM) for the desired time periods (e.g., 24, 48, 72 hours).[6]

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis (Flow Cytometry)

-

Treat cells with CRT0066101 at the indicated concentrations for a specified duration.

-

For BrdU incorporation assays, add 10 µM 5-bromo-2'-deoxyuridine (BrdU) to the medium and incubate for 2 hours.[4]

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in 70% chilled ethanol.

-

For BrdU staining, perform acid denaturation (e.g., with 2N HCl) followed by neutralization (e.g., with 0.1 M sodium borate).[4]

-

Stain the cells with an anti-BrdU antibody and a DNA dye (e.g., propidium iodide).

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

-

Culture and treat cells with CRT0066101 as required.

-

Harvest cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting

-

Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-MAPK, p-AKT, total MAPK, total AKT, etc.) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Mouse Model

-

Subcutaneously or orthotopically inject cancer cells into immunodeficient mice (e.g., nude mice).

-

Allow tumors to reach a palpable size.

-

Randomly assign mice to treatment and control groups.

-

Administer CRT0066101 (e.g., by oral gavage) or vehicle control at the specified dose and schedule.[5]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Caption: A generalized workflow for in vivo xenograft studies with CRT0066101.

Conclusion

CRT0066101 is a powerful and specific inhibitor of the PKD family of kinases. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK/ERK, PI3K/AKT, and Hippo-YAP, underscores its therapeutic potential in a range of diseases, particularly cancer. Furthermore, its emerging anti-inflammatory properties suggest a broader clinical utility. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of CRT0066101 in cellular signaling and disease. Although no clinical trials have been conducted to date, preclinical studies indicate that CRT0066101 is well-tolerated in mice, making it a promising candidate for future clinical development.[4][10]

References

- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]

- 7. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small molecule inhibitor CRT0066101 inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CRT0066101 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0066101 is a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1] It acts as a pan-PKD inhibitor with high affinity for PKD1, PKD2, and PKD3.[1][2][3] Members of the PKD family are implicated in a variety of cellular processes that contribute to cancer progression, including cell proliferation, survival, migration, and angiogenesis.[4] Consequently, CRT0066101 has emerged as a valuable tool for investigating the role of PKD in cancer biology and as a potential therapeutic agent. This document provides detailed application notes and protocols for the use of CRT0066101 in in vitro cell culture experiments, with a focus on cancer cell lines.

Mechanism of Action

CRT0066101 exerts its effects by inhibiting the catalytic activity of all PKD isoforms.[5] PKD is a downstream effector of G protein-coupled receptors (GPCRs) and growth factor receptors.[4][6] Upon activation by upstream signals, such as diacylglycerol (DAG) and protein kinase C (PKC), PKD translocates to various cellular compartments to phosphorylate its substrates.[4] By inhibiting PKD, CRT0066101 blocks these downstream signaling events, leading to the modulation of multiple pathways critical for cancer cell pathophysiology. Notably, CRT0066101 has been shown to suppress the NF-κB, MAPK/ERK, and AKT signaling pathways, which are frequently dysregulated in cancer.[7][8][9]

Data Presentation

Table 1: In Vitro Efficacy of CRT0066101 Across Different Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration/IC50 | Reference |

| Panc-1 | Pancreatic Cancer | Proliferation (BrdU) | IC50 | 1 µM | [10][11] |

| Panc-1 | Pancreatic Cancer | Apoptosis (Cleaved Caspase-3) | 6-10 fold induction | 0.5-5 µM | [5][10] |

| Multiple Pancreatic Cancer Lines (Colo357, MiaPaCa-2, AsPC-1) | Pancreatic Cancer | Cell Viability | Significant reduction | 5 µM | [2][10] |

| T24T, T24, UMUC1, TCCSUP | Bladder Cancer | Proliferation (MTT) | IC50 (at 4 days) | 0.33 - 1.43 µM | [12] |

| TCCSUP, UMUC1 | Bladder Cancer | Invasion (Boyden Chamber) | Profound inhibition | 1, 2, and 3 µM | [12] |

| MDA-MB-231, MDA-MB-468 | Triple-Negative Breast Cancer | Proliferation, Apoptosis, Cell Cycle | Inhibition, Induction | 1 and 3 µM | [13] |

Table 2: Biochemical Activity of CRT0066101

| Target | IC50 | Reference |

| PKD1 | 1 nM | [1][2][3] |

| PKD2 | 2.5 nM | [1][2][3] |

| PKD3 | 2 nM | [1][2][3] |

| PIM2 | ~135.7 nM | [2][3] |

Signaling Pathways and Experimental Workflow

Caption: CRT0066101 inhibits PKD, blocking downstream pro-survival and proliferative signaling pathways.

Caption: A typical workflow for evaluating the in vitro effects of CRT0066101 on cancer cells.

Experimental Protocols

Cell Proliferation Assay (MTT)

This protocol is for assessing the effect of CRT0066101 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CRT0066101

-